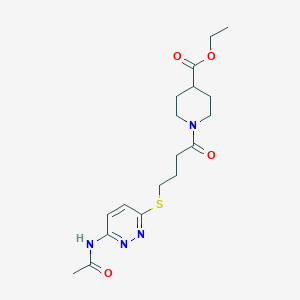![molecular formula C35H34N6O5S2 B2490178 N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide CAS No. 393585-50-7](/img/structure/B2490178.png)
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest appears to be a part of a class of synthetic molecules designed for various biological activities. These molecules often involve complex structures featuring multiple rings, such as pyrazole, triazole, and thiophene, which are common in drug design due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of such compounds typically involves multi-step reactions, starting from readily available precursors. The strategies might include the formation of the pyrazole or triazole ring via cyclization reactions, followed by functional group transformations such as sulfanylation and acylation. These steps are crucial for incorporating diverse functional groups that contribute to the compound's activity (Yushyn et al., 2022).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like NMR, IR, and mass spectrometry. These techniques provide insights into the compound's framework, including the arrangement of rings and the presence of functional groups, which are critical for its biological activity. The structure determination often reveals a complex architecture designed to interact with specific biological targets (Kariuki et al., 2021).
Chemical Reactions and Properties
Compounds in this category typically exhibit a range of chemical reactivity, influenced by their functional groups. For example, the presence of a pyrazole or triazole ring can offer sites for further chemical modifications, such as alkylation or acylation. These reactions can be utilized to modify the compound's properties or to introduce additional functional groups that might enhance its biological activity (Siddiqui et al., 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure. For example, the presence of dimethoxyphenyl groups can affect the compound's solubility in various solvents, which is important for its formulation and delivery in a biological context. The physical properties are typically characterized using techniques like X-ray diffraction and differential scanning calorimetry (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, acid-base behavior, and stability under various conditions, are critical for understanding the compound's behavior in biological systems. These properties are determined based on the functional groups present in the molecule and their electronic and steric effects. Studies on related compounds provide valuable insights into how modifications in the structure can influence these chemical properties, which in turn affect the compound's biological activity and pharmacokinetics (Rehman et al., 2016).
Applications De Recherche Scientifique
Pharmacological Potential and Drug Design
The compound's relevance in scientific research lies in its structural complexity and potential pharmacological applications, particularly in the development of new therapeutic agents. The pharmacophore hybridization approach, a strategy employed in drug design, leverages the hybrid molecule's characteristics, such as the 1,3,4-thiadiazole and dichloroacetic acid moieties, to explore anticancer properties. This method is recognized for its cost-effectiveness and efficiency in synthesizing drug-like small molecules that exhibit desired biological activities. The structural elucidation and synthesis process, which involves stepwise alkylation and acylation, underline the compound's versatility and potential as a foundation for developing novel anticancer agents (Yushyn, Holota, & Lesyk, 2022).
Biological Screening and Antimicrobial Activities
Research on derivatives of similar complex compounds has shown promising results in antimicrobial activities, with several studies focusing on the synthesis and evaluation of novel heterocyclic compounds. These efforts aim to identify new therapeutic agents capable of combating various bacterial and fungal infections. The exploration of such compounds includes assessing their structure-activity relationships to optimize their efficacy as antimicrobial agents. This area of research not only advances our understanding of the compound's potential uses but also contributes to the broader field of antimicrobial drug discovery (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Propriétés
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N6O5S2/c1-23-10-7-11-24(18-23)40-31(20-36-32(42)21-46-25-12-5-4-6-13-25)37-38-35(40)48-22-33(43)41-28(19-27(39-41)30-16-9-17-47-30)26-14-8-15-29(44-2)34(26)45-3/h4-18,28H,19-22H2,1-3H3,(H,36,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYESNQLPQGYIRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)COC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


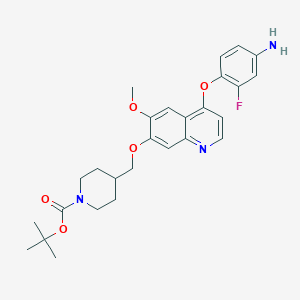

![3-[1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2490101.png)
![6-Azabicyclo[3.1.1]heptane](/img/structure/B2490102.png)
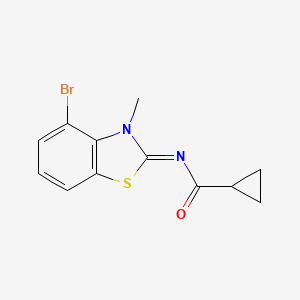
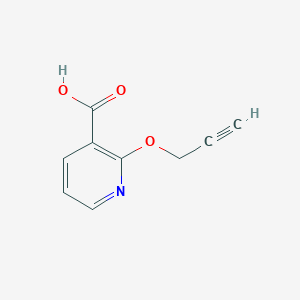
![N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2490106.png)
![4-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2490110.png)
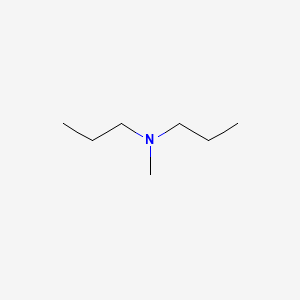
![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B2490113.png)

